4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, an amino group, and a cyclopropylmethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino and carbamoyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups onto the thiazole ring.
Scientific Research Applications
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with varying substituents, such as:
- 4-amino-3-[(methyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 4-amino-3-[(ethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 4-amino-3-[(propyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
Uniqueness
What sets 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid apart is its unique cyclopropylmethyl carbamoyl group, which may confer distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-3-(cyclopropylmethylcarbamoyl)-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-5-6(12-16-7(5)9(14)15)8(13)11-3-4-1-2-4/h4H,1-3,10H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDUHUNQADKZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NSC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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